2-Chloro-6-(difluoromethyl)-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3ClF2N4 |
|---|---|
Molecular Weight |
204.56 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)-7H-purine |
InChI |
InChI=1S/C6H3ClF2N4/c7-6-12-2(4(8)9)3-5(13-6)11-1-10-3/h1,4H,(H,10,11,12,13) |
InChI Key |
NAUGJJOIEGOXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)C(F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Difluoromethyl 9h Purine and Its Precursors
General Strategies for Purine (B94841) Ring System Construction
The purine structure, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be assembled through various synthetic routes. thieme-connect.de A predominant and versatile method begins with a pre-formed, appropriately substituted pyrimidine ring, onto which the imidazole ring is subsequently fused. thieme-connect.de This approach, known as the Traube purine synthesis, offers a reliable pathway to the core scaffold. thieme-connect.dechemistry-online.comslideshare.net
The most widely applied method for constructing the purine ring system is the Traube synthesis, first reported in 1900. thieme-connect.deslideshare.net This methodology involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative. chemistry-online.comslideshare.net The two adjacent amino groups on the pyrimidine ring serve as anchor points for the formation of the fused imidazole ring.
The key step is the reaction of the 4,5-diaminopyrimidine with a reagent that can provide the final carbon atom (C8) of the purine ring. thieme-connect.de Common C1 sources for this cyclization include formic acid and triethyl orthoformate. thieme-connect.demdpi.com For instance, heating a 4,5-diaminopyrimidine with formic acid leads to formylation of one of the amino groups, followed by an intramolecular cyclodehydration to close the imidazole ring and form the purine. thieme-connect.deslideshare.net While highly effective, reaction conditions may require optimization, as some substrates may only undergo formylation without subsequent ring closure. chemistry-online.commdpi.com
An alternative strategy involves building the purine system from substituted imidazole precursors, onto which the pyrimidine ring is then annulated, essentially reversing the Traube approach. thieme-connect.de However, the cyclization of diaminopyrimidines remains the most common and preparatively important route for a wide array of purine derivatives. thieme-connect.de
Synthesis of Halogenated Purine Intermediates
Halogenated purines, particularly chlorinated derivatives, are critical intermediates in the synthesis of a vast number of functionalized purine analogues. Their importance stems from the reactivity of the halogen substituents, which act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.
2,6-Dichloropurine (B15474) is a cornerstone intermediate for the synthesis of the target compound. It is commonly prepared via the direct chlorination of xanthine (B1682287) (2,6-dihydroxypurine). acs.orgchemicalbook.com This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a weak nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or in conjunction with N,N-dimethylaniline. acs.orgacs.orgguidechem.com Other chlorinating agents such as pyrophosphoryl chloride have also been reported, though these methods can be less suitable for large-scale industrial production. acs.orgchemicalbook.comgoogle.com
Similarly, 6-chloropurine (B14466) can be synthesized from its corresponding hydroxyl precursor, hypoxanthine (B114508), by treatment with phosphorus oxychloride. google.com These halogenation reactions convert the hydroxyl groups of xanthine and hypoxanthine into chlorides, which are excellent leaving groups for subsequent substitution reactions.
| Starting Material | Reagents | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Xanthine | POCl₃, Pyridine | 180°C, 5 h, pressurized flask | 33% | guidechem.com |
| Xanthine | POCl₃, DBU | Reflux | Good | acs.orgacs.org |
| Hypoxanthine 1-N-oxide | POCl₃, N,N-dimethylaniline | Reflux, 3 h | 28% | guidechem.com |
| 2-Amino-6-chloropurine (B14584) | NaNO₂, HCl | 0°C to 5°C | High | google.com |
The introduction of a difluoromethyl (-CHF₂) group is a key step in the synthesis of the title compound. While cross-coupling reactions are common for installing alkyl or aryl groups at the C6 position, the corresponding difluoromethyl organometallic reagents can be difficult to access. thieme-connect.com Therefore, an alternative approach via functional group transformation is often employed.
A successful and expeditious strategy begins with a 6-(hydroxymethyl)purine derivative. thieme-connect.com This precursor can be obtained through methods such as palladium-catalyzed cross-coupling of a 6-halopurine with an acyloxymethylzinc iodide, followed by deprotection. nih.gov The 6-(hydroxymethyl)purine is then oxidized to the corresponding 6-formylpurine (an aldehyde) using a reagent like the Dess-Martin periodinane. thieme-connect.com The final and crucial step is the conversion of the formyl group into the difluoromethyl group. This is accomplished through a deoxofluorination reaction using a fluorinating agent such as Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride). thieme-connect.com This multi-step sequence provides a reliable route to 6-(difluoromethyl)purine derivatives. thieme-connect.com
Regioselective Functionalization of the Purine Nucleus
The purine ring possesses multiple sites for substitution, and controlling the regioselectivity of these reactions is paramount for synthesizing a specific target molecule like 2-Chloro-6-(difluoromethyl)-9H-purine. The electronic properties of the purine nucleus dictate the reactivity of its various positions.
In di-substituted purines such as 2,6-dichloropurine, the two chlorine atoms exhibit different levels of reactivity towards nucleophilic aromatic substitution (SNAr). The C-6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. doubtnut.com This difference in reactivity allows for selective, stepwise functionalization.
A nucleophile will preferentially react at the C-6 position under milder conditions, leaving the chlorine at the C-2 position intact. rsc.org This principle is fundamental to the synthesis of this compound, where the C-6 position must be modified while the C-2 chlorine is retained. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be introduced at the C-6 position of 6-chloropurines and their derivatives. rsc.orgnih.gov The substitution at the less reactive C-2 position typically requires more forcing conditions, such as higher temperatures. This differential reactivity provides a robust strategy for the regioselective synthesis of 2,6-disubstituted purines.
N-Alkylation and N-Arylation Strategies
The alkylation and arylation of purine rings are pivotal for modifying their biological activity. These reactions, however, are often complicated by the formation of a mixture of N7 and N9 regioisomers.
Control of N-7 vs. N-9 Alkylation Regioselectivity
Direct alkylation of purine derivatives, such as 6-chloropurine, with alkyl halides typically results in a mixture of N7 and N9-alkylated products, with the N9 isomer often being the major, more thermodynamically stable product. acs.org The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the purine ring, the alkylating agent, the base, and the solvent used.
For instance, the treatment of 6-chloropurine with methyl iodide in the presence of DBU in acetonitrile (B52724) can yield a mixture of N7- and N9-methylated products. ub.edu To achieve higher regioselectivity, alternative methods have been explored. One approach involves the use of specific bases; for example, tetrabutylammonium (B224687) hydroxide (B78521) has been shown to favor the formation of the N9-alkylated product. researchgate.net
Another strategy to control regioselectivity is through steric hindrance. The introduction of a bulky substituent at the C6 position of the purine can shield the N7 position, thereby favoring alkylation at the N9 position. researchgate.netnih.gov For example, the alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with ethyl iodide in the presence of sodium hydride in DMF leads exclusively to the N9-ethylated product. nih.gov This is attributed to the coplanar conformation of the imidazole and purine rings, where the C-H of the imidazole ring sterically hinders access to the N7 position. nih.gov
A regioselective method for the introduction of tert-alkyl groups at the N7 position has also been developed. acs.orgnih.gov This method involves the reaction of N-trimethylsilylated 6-substituted purines with a tert-alkyl halide using tin(IV) chloride (SnCl4) as a catalyst. acs.orgnih.gov The substituents at the C6 position play a crucial role in this regioselective reaction. acs.org
| Reactant | Alkylating Agent | Base/Catalyst | Solvent | Product(s) | Reference |
| 6-chloropurine | methyl iodide | DBU | acetonitrile | Mixture of N7 and N9-methylpurine | ub.edu |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | ethyl iodide | NaH | DMF | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine (exclusive) | nih.gov |
| N-trimethylsilylated 6-chloropurine | tert-butyl halide | SnCl4 | ACN | 7-(tert-butyl)-6-chloropurine (major) | acs.orgnih.gov |
N-arylation of purines can be achieved with high regioselectivity for the N9 position using a copper(I)-catalyzed reaction with aryl halides in the presence of 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen) in aqueous DMF or ethanol. rsc.org
Synthetic Routes for the Introduction of the Difluoromethyl Moiety
The difluoromethyl group is a valuable substituent in medicinal chemistry, and various methods have been developed for its introduction into organic molecules, including heterocyclic systems like purines. acs.orgrsc.orgthieme.com
Fluorination Methodologies for Alkyl and Aryl Substituents
One of the common strategies for introducing a difluoromethyl group is through the fluorination of a suitable precursor. This can involve the deoxyfluorination of aldehydes or the fluorination of benzylic C-H bonds. nih.gov For instance, the selective formation of monofluorination and difluorination products can be achieved through catalyst control using visible light photoredox catalysis. acs.org Specifically, 9-fluorenone (B1672902) can catalyze benzylic C-H monofluorination, while xanthone (B1684191) can catalyze benzylic C-H difluorination. acs.org
The direct C-H difluoromethylation of heterocycles represents a highly efficient approach. nih.govnih.govresearchgate.net This can be achieved through various methods, including those promoted by tert-butyl hydroperoxide (TBHP), high-energy light, or metal-catalyzed reactions. nih.gov An organophotocatalytic method using O2 as a green oxidant has been developed for the direct difluoromethylation of heterocycles with moderate to excellent yields. nih.gov This method is operationally straightforward and avoids the need for pre-functionalization of the substrates. nih.gov
| Method | Reagent/Catalyst | Key Features | Reference |
| Photocatalytic C-H difluorination | Xanthone | Selective C-H gem-difluorination | acs.org |
| Organophotocatalytic C-H difluoromethylation | O2 as oxidant | Metal-free, mild conditions | nih.gov |
| Radical difluoromethylation-cyclization | - | Access to heteroarenes with CF2H groups | rsc.org |
Coupling Reactions Involving Difluoromethylated Building Blocks
An alternative strategy for introducing the difluoromethyl group is through coupling reactions with difluoromethylated building blocks. rsc.orgresearchgate.net This approach offers high regioselectivity and yields. researchgate.net Trifluoromethyl ynones, for example, can be transformed into various substituted CF3-quinolines through a cascade ring-closing reaction. rsc.org
The use of fluoroform (CHF3) as a difluoromethylation reagent has been explored in continuous flow protocols for the Cα-difluoromethylation of protected α-amino acids. rsc.org Another approach involves the combination of a Brønsted superbase with a weak Lewis acid to deprotonate Ar–CF2H groups, generating reactive Ar–CF2– synthons that can react with a wide range of electrophiles. acs.org
Solid-Phase Synthesis Techniques for Purine Derivatives
Solid-phase synthesis is a powerful technique for the preparation of libraries of purine derivatives. acs.orgfrontiersin.orgyoutube.com This method involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions to build the desired molecule. youtube.com The key advantage of this approach is the ease of purification, as excess reagents and byproducts can be simply washed away. youtube.com
Several strategies for the solid-phase synthesis of purine derivatives have been described, classified by the position of immobilization on the purine scaffold. acs.org For example, purine analogs can be constructed on a Merrifield resin by the sequential displacement of a purine dichloride with amines. researchgate.net After the synthesis is complete, the desired purine derivative is cleaved from the solid support. researchgate.net
The efficiency of solid-phase synthesis can sometimes be hampered by poor coupling efficiency, especially for purine-rich sequences. frontiersin.org To address this, backbone modifications with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be employed to improve coupling and reduce on-resin aggregation. frontiersin.org
Radiosynthetic Approaches for Fluorinated Purine Analogues
Radiolabeled purine analogues are valuable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). nih.govcam.ac.uk The introduction of a fluorine-18 (B77423) (¹⁸F) atom into the purine ring is of particular interest. nih.gov
Direct [¹⁸F] labeling of the purine ring has been described, although it can be challenging. nih.gov An efficient method for the radiosynthesis of 2-[¹⁸F]fluoroadenosine involves the nucleophilic radiofluorination of a 2-nitropurine-based nucleoside precursor with [¹⁸F]KF under aminopolyether-mediated conditions. nih.govresearchgate.net This approach provides high radiochemical yields and specific activity. nih.govresearchgate.net
The synthesis of [¹⁸F]difluoromethyl compounds for PET imaging has also been an area of active research. researchgate.net One method involves the nucleophilic substitution of geminal bromofluoroalkyl electrophiles with [¹⁸F]fluoride mediated by silver(I) oxide (Ag2O). researchgate.net This allows for the efficient synthesis of [¹⁸F]-difluoromethylated alkanes with high molar activities. researchgate.net
| Radiosynthesis Method | Precursor | Radiolabeling Agent | Key Features | Reference |
| Nucleophilic radiofluorination | 2-nitropurine-based nucleoside | [¹⁸F]KF/Kryptofix 2.2.2 | High radiochemical yield and specific activity for 2-[¹⁸F]fluoropurines | nih.govresearchgate.net |
| Nucleophilic substitution | geminal bromofluoroalkyl electrophiles | [¹⁸F]fluoride/Ag2O | Synthesis of [¹⁸F]-difluoromethylated alkanes with high molar activity | researchgate.net |
Advanced Analytical Characterization of 2 Chloro 6 Difluoromethyl 9h Purine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are foundational to the structural analysis of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the molecular framework, the types of chemical bonds present, and the electronic environment of the atoms. For a molecule like 2-Chloro-6-(difluoromethyl)-9H-purine, a combination of NMR, IR, and UV-Vis spectroscopy provides a complete picture of its chemical identity.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to map out the carbon-hydrogen framework and identify the presence of other key nuclei.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, two key signals are expected. The first is a singlet corresponding to the proton at the C8 position of the purine (B94841) ring (H-8). Its chemical shift is influenced by the aromatic and electron-deficient nature of the purine system. Based on data from similar purine structures, this peak is anticipated to appear downfield. amazonaws.com
The second and most characteristic signal arises from the difluoromethyl (-CHF₂) group. The proton in this group is coupled to two equivalent fluorine atoms, resulting in a triplet signal due to ¹J-coupling (one-bond coupling) between the proton and the two fluorine nuclei. The chemical shift of this proton is significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms. rsc.org A broad signal for the N9-H proton of the purine ring is also expected.
Table 1: Expected ¹H NMR Data for this compound (Note: Data are estimated based on analogous compounds)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N9-H | ~13-14 | broad singlet | - |
| C8-H | ~8.5-8.8 | singlet | - |
| C6-CH F₂ | ~6.6-7.8 | triplet | JH-F ≈ 55-75 |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in the purine ring system and the difluoromethyl group. The chemical shifts of the purine carbons (C2, C4, C5, C6, and C8) are characteristic of heterocyclic aromatic systems. amazonaws.comnih.gov
The carbon of the difluoromethyl group is particularly noteworthy. Its signal will appear as a triplet due to ¹J-coupling with the two attached fluorine atoms. The C-F coupling constant is typically large, and the chemical shift is influenced by the electronegative fluorine atoms. rsc.org
Table 2: Expected ¹³C NMR Data for this compound (Note: Data are estimated based on analogous compounds)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2 | ~153-155 | singlet | - |
| C4 | ~151-153 | singlet | - |
| C5 | ~131-133 | singlet | - |
| C6 | ~158-162 | triplet | ²JC-F ≈ 20-30 |
| C8 | ~144-146 | singlet | - |
| C HF₂ | ~113-118 | triplet | ¹JC-F ≈ 240-280 |
With a natural abundance of 100%, the ¹⁹F nucleus is highly amenable to NMR analysis. biophysics.org ¹⁹F NMR is essential for confirming the presence and electronic environment of fluorine atoms. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their interaction with the single proton of the group will split the ¹⁹F signal into a doublet due to the large one-bond H-F coupling. rsc.orgucsb.edu The chemical shift, typically referenced against CFCl₃, is characteristic of difluoromethyl groups attached to a carbon framework. ucsb.edu
Table 3: Expected ¹⁹F NMR Data for this compound (Note: Data are estimated based on analogous compounds)
| Fluorine Assignment | Expected Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | ~ -80 to -100 | doublet | JF-H ≈ 55-75 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
Vibrations corresponding to the purine core include C=C and C=N stretching frequencies in the 1500-1620 cm⁻¹ region. nist.govnist.gov The N-H stretching vibration of the imidazole (B134444) proton (N9-H) would likely appear as a broad band in the 3100-3400 cm⁻¹ range. The C-H stretching of the C8-H bond is expected around 3050-3150 cm⁻¹. The presence of the chloro-substituent would give rise to a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. The difluoromethyl group will show characteristic C-F stretching bands, which are typically strong and appear in the 1000-1200 cm⁻¹ region, as well as a C-H stretching vibration around 2900-3000 cm⁻¹. nist.gov
Table 4: Expected IR Absorption Bands for this compound (Note: Data are estimated based on analogous compounds)
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (purine) | 3100 - 3400 | Medium, Broad |
| C-H Stretch (purine) | 3050 - 3150 | Medium |
| C-H Stretch (-CHF₂) | 2900 - 3000 | Medium |
| C=N, C=C Stretch (purine ring) | 1500 - 1620 | Medium to Strong |
| C-F Stretch (-CHF₂) | 1000 - 1200 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and heteroatoms. The purine ring system constitutes a chromophore that absorbs UV radiation. Unsubstituted purine in a neutral aqueous solution shows absorption maxima around 260 nm. nist.gov
The introduction of substituents onto the purine ring can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift). The chlorine atom at the C2 position and the difluoromethyl group at the C6 position are expected to influence the electronic structure of the purine chromophore. It is anticipated that this compound will exhibit strong absorbance in the 260-280 nm range, characteristic of substituted purine systems.
Table 5: Expected UV-Vis Absorption Data for this compound (Note: Data are estimated based on analogous compounds)
| Solvent | Expected λmax (nm) | Type of Transition |
| Ethanol/Methanol (B129727) | ~ 265 - 275 | π → π* |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the molecular formula is C₆H₃ClF₂N₄, which corresponds to a calculated monoisotopic mass of approximately 216.0042 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing unequivocal evidence of the compound's elemental composition.
When subjected to ionization in a mass spectrometer, the compound will form a molecular ion (M⁺). Depending on the ionization technique used, such as electrospray ionization (ESI), adduct ions like [M+H]⁺, [M+Na]⁺, or [M-H]⁻ are commonly observed.
The fragmentation of this compound under mass spectrometry conditions is predictable based on its structure. The purine ring is aromatic and relatively stable, but it can fragment through characteristic pathways. libretexts.org Common fragmentation would likely involve the loss of the chlorine atom or cleavage of the difluoromethyl group. The principal fragmentation is often the loss of the halogen atom. miamioh.edu The fragmentation pattern contains clusters of peaks, and the principal fragmentation involves the loss of the halogen. miamioh.edulibretexts.org The purine ring itself may undergo cleavage, typically involving the loss of small neutral molecules like hydrogen cyanide (HCN).
Table 1: Predicted Mass Spectrometry Data for this compound Note: These m/z values are predicted based on the calculated molecular weight and common adducts.
| Adduct | Predicted m/z |
| [M]⁺ | 216.0042 |
| [M+H]⁺ | 217.0120 |
| [M+Na]⁺ | 239.0010 |
| [M-H]⁻ | 214.9973 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov While a specific crystal structure for this compound is not publicly available, the technique's application to related purine derivatives demonstrates the detailed information it can provide. libretexts.org
An X-ray crystallographic analysis would determine the precise spatial arrangement of atoms, bond lengths, and bond angles. For purine derivatives, this technique elucidates the planarity of the purine ring system and the conformation of any substituents. libretexts.org It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice. In the crystal structure of a related compound, 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine, intermolecular hydrogen bonding and π-π stacking were observed to build the three-dimensional network. Such an analysis is crucial for understanding the solid-state properties of the compound and can offer insights into its potential interactions with biological macromolecules.
Table 2: Information Obtainable from X-ray Crystallography Note: This table outlines the parameters that would be determined from an X-ray crystallographic analysis.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Torsion Angles | Angles describing the conformation of flexible parts of the molecule. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular and intramolecular hydrogen bonds. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for their isolation from reaction mixtures. High-performance liquid chromatography and thin-layer chromatography are standard methods used for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govnih.govacs.org This method uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.
A typical HPLC method for analyzing this compound would involve a C18 column and a mobile phase consisting of a buffer, such as potassium phosphate (B84403) or sodium acetate, mixed with an organic solvent like methanol or acetonitrile (B52724). acs.orgpsu.edu The buffer controls the pH, which can influence the retention time of the ionizable purine ring. Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be used to achieve optimal separation. nih.govnih.gov UV detection is typically performed at a wavelength where the purine ring exhibits strong absorbance, usually around 254-260 nm. researchgate.net
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 50 mM Potassium Phosphate Buffer (pH 5.1) / Methanol (80:20 v/v) acs.org |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm researchgate.net |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and assessing purity. nih.gov For purine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase.
A standard TLC analysis of this compound would be performed on silica gel 60 F254 plates. The choice of mobile phase is critical for achieving good separation. A mixture of a moderately polar solvent (like ethyl acetate) and a non-polar solvent (like hexane (B92381) or toluene), often with a small amount of a polar modifier like methanol, is typically effective for purine compounds. After developing the plate, the compound spots are visualized under UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent background. The retention factor (Rf) value is then calculated to characterize the compound's mobility in that specific solvent system.
Table 4: Representative TLC Method for Purity Analysis
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 on glass or aluminum plates |
| Mobile Phase | Toluene / Ethyl Acetate / Methanol (6:3:1 v/v/v) |
| Chamber | Saturated with mobile phase vapor |
| Application | 1 µL of a 1 mg/mL solution in methanol |
| Visualization | UV light at 254 nm |
Structure Activity Relationship Sar Studies of 2 Chloro 6 Difluoromethyl 9h Purine and Its Analogues
Impact of Substitution at the Purine (B94841) C-2 Position
The chlorine atom at the C-2 position of the purine ring plays a significant role in the molecule's interaction with its biological targets. SAR studies indicate that the C-2 position is sensitive to substitution, with the nature of the substituent profoundly affecting biological activity.
Research on related purine scaffolds has shown that a chlorine atom at the C-2 position is often preferred over other functionalities. For instance, in a series of purine-based inhibitors, compounds with a C-2 chlorine substituent generally exhibited superior activity compared to those with methoxy (B1213986) (–OCH3), trifluoromethoxy (–OCF3), trifluoromethyl (–CF3), cyano (–CN), or methyl (–CH3) groups. nih.gov This suggests that the size and lipophilicity of the chlorine atom are well-suited for binding to hydrophobic pockets in target proteins. nih.gov
The reactivity of the C-2 position is also a crucial factor. In purines substituted with different halogens, the C-6 position is typically more susceptible to nucleophilic attack than the C-2 position. This differential reactivity allows for selective modification, where the C-6 position can be functionalized while the C-2 chloro group remains, highlighting its importance for maintaining activity. For example, synthetic strategies often utilize 2-amino-6-chloropurine (B14584) or 2,6-dichloropurine (B15474) as starting materials to introduce diversity at the C-6 position while retaining the C-2 substituent. nih.govresearchgate.netmdpi.com The introduction of an amino group at C-2, as seen in 2-amino-6-chloropurine derivatives, is a common strategy in the development of biologically active compounds, including kinase inhibitors. medchemexpress.com
The table below summarizes the impact of different substituents at the C-2 position on the inhibitory activity of a purine scaffold series against various Hsp90 paralogs, illustrating the preference for chlorine.
| Compound | C-2 Substituent | Grp94 IC50 (μM) |
|---|---|---|
| Analogue 1 | -Cl | 0.35 ± 0.05 |
| Analogue 2 | -OCH3 | 6.2 ± 2.5 |
| Analogue 3 | -OCF3 | 1.4 ± 0.2 |
| Analogue 4 | -CH2OH | 29.4 ± 9.1 |
Data sourced from a study on purine-based inhibitors, demonstrating the effect of C-2 substitution on Grp94 affinity. nih.gov
Role of the Difluoromethyl Group at the C-6 Position on Biological Activity
The difluoromethyl (CF2H) group at the C-6 position is a key feature that imparts unique properties to the molecule. This group is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of lead compounds. nih.gov
Key roles of the CF2H group include:
Bioisosterism : The CF2H group can act as a bioisostere of hydroxyl (–OH), thiol (–SH), or amine (–NH2) groups. nih.govnih.gov This is significant because it can mimic the hydrogen bonding capabilities of these common pharmacophores while being more metabolically stable. nih.gov
Hydrogen Bond Donor : The CF2H group is considered a lipophilic hydrogen bond donor. nih.govbohrium.com The acidic proton on the difluoromethyl carbon can form hydrogen bonds with target enzymes, potentially increasing binding affinity and specificity. nih.govbohrium.com Studies have shown its hydrogen bond donor capacity is similar to that of thiophenol or aniline (B41778) groups. bohrium.com
Modulation of Physicochemical Properties : The incorporation of the CF2H group can enhance lipophilicity and metabolic stability. nih.govnih.gov This can lead to improved bioavailability and a longer half-life of the drug. nih.gov The strong carbon-fluorine bonds are resistant to metabolic degradation. mdpi.com
The synthesis of 6-(difluoromethyl)purine derivatives has led to compounds with significant cytostatic effects, particularly against leukemia cell lines. lookchem.com The presence of the CF2H group is comparable in activity to fluoromethyl and trifluoromethyl groups in some series, underscoring the importance of fluorinated substituents at the C-6 position for cytotoxic activity. lookchem.com
Influence of N-9 Substitution on Compound Potency and Selectivity
The N-9 position of the purine ring is another critical site for modification, and the substituent at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. A wide variety of substituents, from simple alkyl chains to complex ring systems, have been explored at the N-9 position. nih.govnih.govmdpi.com
Studies on N9-substituted purine derivatives have shown that even bulky groups can be well-tolerated and can confer specific biological activities. For example, N9-alkylation of 6-chloropurine (B14466) is a common synthetic route that often yields a mixture of N-7 and N-9 isomers, with the N-9 product typically being the thermodynamically more stable and desired product. mdpi.com
In one study, a series of N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives were synthesized. nih.gov Many of these compounds remained biologically active in various cytokinin bioassays, even though they were unable to trigger a response in certain cytokinin receptors. nih.gov This indicates that the N-9 substituent can modulate the mode of action and receptor selectivity. For instance, an N-9 tetrahydropyran-2-yl substituted derivative was recognized by one receptor at high concentrations, while other derivatives with different N-9 substitutions were not. nih.gov
The introduction of substituents like a 4-methoxybenzyl group at the N-9 position of a 2-chloro-6-(2-furyl)purine resulted in a compound with profound and selective activity against Mycobacterium tuberculosis. nih.gov Similarly, the attachment of a 2-nitrophenylsulfonyl group to the N-9 position of 6-chloropurine creates a key intermediate for antimicrobial agents. nih.gov These examples demonstrate that the N-9 position is a versatile point for introducing functionalities that can dictate the therapeutic application of the purine scaffold.
Conformational Analysis and its Correlation with Biological Outcomes
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For 2-Chloro-6-(difluoromethyl)-9H-purine and its analogues, the molecule's preferred shape, influenced by its substituents, can directly correlate with its biological activity.
Conformational analysis of related halogenated purine derivatives provides valuable insights. X-ray crystallography of 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine revealed that the molecule can adopt different conformations, with the dihedral angle between the purine and the phenyl ring varying significantly. nih.gov Similarly, the crystal structure of 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine shows a specific three-dimensional arrangement stabilized by intermolecular hydrogen bonding and π-π stacking. nih.gov
The difluoromethyl group itself can influence conformational preferences. Computational studies on difluoroacetamide oligomers have shown a preference for specific conformers, which can be influenced by the solvent. nih.gov In longer carbon chains, vicinal difluorination can favor either an extended or a "bent" geometry, which in turn affects the molecule's ability to fit into a binding site and thus impacts its inhibitory potency. mdpi.com For instance, in a series of histone deacetylase inhibitors, the threo-difluorinated analog, which favors an extended geometry, was consistently more potent than the erythro-difluorinated analog, which prefers a bent conformation. mdpi.com This suggests that the orientation of the C-H bond of the CF2H group relative to the rest of the molecule can be a critical factor for biological activity, likely due to its role in forming key hydrogen bonds.
Comparative SAR with other Halogenated Purine Derivatives
Comparing the SAR of this compound with other halogenated purines highlights the specific roles of different halogens and their positions on the purine ring.
C-2 Halogen Comparison : At the C-2 position, chlorine is often found to be optimal, but other halogens like bromine can be tolerable. nih.gov In contrast, fluorine at the C-2 position (e.g., in 2-fluoro-6-chloropurine) is also used in the synthesis of active purine derivatives. researchgate.net The choice of halogen can affect not only the binding affinity but also the metabolic stability of the compound. For example, 2-chlorodeoxyadenosine was specifically developed for its resistance to adenosine (B11128) deaminase, an advantage over non-halogenated versions. nih.gov
C-6 Halogen Comparison : The reactivity of halogens at the C-6 position is a key aspect of their SAR. The carbon-iodine bond is more reactive than the carbon-chlorine bond, allowing for selective nucleophilic substitution at the C-6 position when both are present in a molecule like 2-chloro-6-iodopurine. This makes C-6 iodo-purines versatile intermediates. The C-6 chloro group is also a common leaving group for introducing a wide variety of substituents via nucleophilic substitution. mdpi.comnih.gov
Fluorinated vs. Other Halogenated Groups : The difluoromethyl group at C-6 offers distinct advantages over simple halogen atoms. While a single fluorine atom can increase metabolic stability, the CF2H group also introduces the capacity for hydrogen bonding, acting as a bioisostere for other functional groups. nih.govnih.gov This is a different role compared to a trifluoromethyl (CF3) group, which is primarily used to increase lipophilicity and metabolic stability but lacks the hydrogen bond donor capability. mdpi.com The table below shows a comparison of fluorinated analogs against various HDAC isoforms, indicating that fluorination can be detrimental to potency in some cases but can also fine-tune selectivity. mdpi.com
| Compound Analogue | Description | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) |
|---|---|---|---|
| 1 (SAHA) | Non-fluorinated parent | 0.02 ± 0.00 | 0.01 ± 0.00 |
| 2 | threo-difluorinated | 0.17 ± 0.01 | 0.14 ± 0.01 |
| 4 | erythro-difluorinated | 1.1 ± 0.1 | 0.66 ± 0.04 |
| 5 | E-alkene | 0.08 ± 0.01 | 0.03 ± 0.00 |
| 6 | Z-alkene | 0.29 ± 0.02 | 0.16 ± 0.01 |
Data adapted from a study on fluorinated histone deacetylase (HDAC) inhibitors, showing the impact of fluorination and stereochemistry on potency. mdpi.com
Mechanistic Investigations of Biological Activity Associated with 2 Chloro 6 Difluoromethyl 9h Purine
Modulation of Cellular Signaling Pathways
Kinase Inhibition Profiles
No studies detailing the kinase inhibition profile of 2-Chloro-6-(difluoromethyl)-9H-purine have been identified.
Interference with Cell Cycle Progression
There is no available information regarding the effect of this compound on cell cycle progression.
Nucleic Acid-Related Mechanisms
Inhibition of DNA Synthesis and Replication
Research on the potential for this compound to inhibit DNA synthesis and replication has not been published.
DNA Alkylation or Intercalation
There is no evidence in the current scientific literature to suggest whether this compound acts as a DNA alkylating or intercalating agent.
Induction of Programmed Cell Death (Apoptosis)
No data is available concerning the ability of this compound to induce apoptosis.
Further experimental research is required to elucidate the biological activities and mechanistic pathways of this compound.
Modulation of Purine (B94841) Metabolism
The intricate network of purine metabolism, encompassing both the de novo synthesis and salvage pathways, presents numerous targets for therapeutic intervention. Purine analogs, by virtue of their structural similarity to endogenous purines such as adenine (B156593) and guanine (B1146940), can act as competitive inhibitors or alternative substrates for the enzymes involved in these pathways. This can lead to a cascade of downstream effects, including the disruption of nucleic acid synthesis and cellular signaling.
While direct experimental evidence for the modulation of purine metabolism by this compound is not available in the current body of scientific literature, inferences can be drawn from the behavior of structurally related compounds. For instance, various 2-chloro- and 6-substituted purine derivatives have been investigated for their impact on enzymes central to purine metabolic pathways.
It is hypothesized that the difluoromethyl group at the 6-position of this compound could influence its interaction with key metabolic enzymes. The electron-withdrawing nature of the fluorine atoms may alter the electronic distribution of the purine ring system, potentially affecting its binding affinity to enzyme active sites. Further empirical studies are necessary to elucidate the precise nature and extent of any such interactions.
Without direct experimental data, a comprehensive analysis of the compound's effect on purine metabolism remains speculative. Future research should aim to investigate the inhibitory or substrate activity of this compound against key enzymes such as those in the purine salvage pathway, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), as well as enzymes in the catabolic pathway like xanthine (B1682287) oxidase.
Receptor Binding and Antagonism Studies
Purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP) receptors, are integral to a wide array of physiological processes. The interaction of small molecules with these receptors can lead to either agonistic or antagonistic effects, thereby modulating cellular responses.
As with its metabolic effects, there is a notable absence of published research specifically detailing the receptor binding and antagonism profile of this compound. The exploration of its potential as a receptor ligand is a critical area for future investigation.
The structural features of this compound, namely the chlorine atom at the 2-position and the difluoromethyl group at the 6-position, would be the primary determinants of its affinity and selectivity for various purinergic receptor subtypes. Structure-activity relationship (SAR) studies on other purine analogs have demonstrated that modifications at these positions can significantly impact receptor interaction.
To ascertain the receptor binding profile of this compound, a systematic screening against a panel of purinergic receptor subtypes would be required. Such studies would typically involve competitive binding assays using radiolabeled ligands to determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound. Subsequent functional assays would then be necessary to characterize the nature of the interaction as either agonistic or antagonistic.
Until such studies are conducted, any discussion of the receptor binding and antagonism of this compound is purely theoretical. The scientific community awaits empirical data to define the pharmacological profile of this specific purine derivative.
Computational Chemistry and Molecular Modeling of 2 Chloro 6 Difluoromethyl 9h Purine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-6-(difluoromethyl)-9H-purine, these calculations can reveal details about its electron distribution, orbital energies, and reactivity.
Detailed Research Findings:
First-principles electronic structure studies, such as those performed on other purine (B94841) derivatives, can be employed to determine the most stable tautomeric form of the molecule in different environments, such as in the gas phase or in aqueous solution. These calculations help in understanding the preferred protonation states and isomeric forms, which are crucial for its interaction with biological macromolecules.
The electronic properties of this compound can be characterized by mapping its electrostatic potential (ESP) surface. The ESP surface identifies regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. This information is vital for predicting the non-covalent interactions the molecule can form with its biological target.
Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Interactive Data Table: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
| Tautomeric Stability | The relative energies of different isomeric forms of the purine ring. | Determines the most likely structure of the molecule under physiological conditions, which is essential for accurate molecular modeling. |
| Electrostatic Potential (ESP) | The distribution of charge on the molecule's surface. | Highlights regions of the molecule that are likely to engage in electrostatic interactions with a biological target. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's propensity to donate electrons in a chemical reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's propensity to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.
Detailed Research Findings:
The process begins with the identification of a potential protein target, often based on the known pharmacology of similar purine analogues. The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The binding site, or active site, of the protein is then defined.
Using software such as AutoDock or MOE, this compound is then "docked" into the defined binding site. The software samples a vast number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
The results of the docking simulation provide a predicted binding mode, which details the specific interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the purine core of the molecule may form hydrogen bonds with backbone atoms of the protein, while the chloro and difluoromethyl groups may engage in hydrophobic or halogen-bond interactions. The docking score provides a qualitative estimate of the binding affinity, which can be used to rank different ligands or to prioritize compounds for experimental testing.
Molecular Dynamics Simulations for Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time.
Detailed Research Findings:
MD simulations for the this compound-protein complex would typically be performed using force fields like CHARMM or AMBER, which define the potential energy of the system. The simulation starts with the docked complex, which is then solvated in a box of water molecules and ions to mimic physiological conditions.
The system is then subjected to a simulation that calculates the forces on each atom and integrates Newton's equations of motion to predict the trajectory of the atoms over time. These simulations are computationally intensive and are often run for hundreds of nanoseconds to microseconds.
Analysis of the MD trajectory can provide valuable information, such as the stability of the ligand in the binding pocket, the flexibility of different parts of the protein, and the role of water molecules in mediating ligand-protein interactions. Key metrics analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions. These simulations can help to refine the binding mode predicted by docking and provide a more realistic representation of the ligand-target interaction.
Prediction of ADMET Properties (Excluding Specific Values)
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profile. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery to identify potential liabilities.
Detailed Research Findings:
A variety of computational models and software, such as ADMET Predictor® and pkCSM, are available to predict the ADMET properties of a molecule based on its chemical structure. These tools utilize quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of experimental data.
For this compound, these predictions would assess a range of properties. Absorption models would predict its potential for oral bioavailability by estimating properties like intestinal absorption and cell permeability. Distribution predictions would provide insights into its ability to cross biological barriers, such as the blood-brain barrier, and its propensity to bind to plasma proteins.
Metabolism predictions would identify potential sites on the molecule that are susceptible to enzymatic modification by cytochrome P450 enzymes, which can influence the compound's half-life and the formation of active or toxic metabolites. Excretion models would estimate the likely routes of elimination from the body. Finally, Toxicity predictions would flag potential safety concerns by assessing the likelihood of the compound causing adverse effects such as mutagenicity or cardiotoxicity. These in silico ADMET profiles help in prioritizing compounds with a lower risk of failure in later stages of drug development.
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, this approach can be used to discover novel analogues with potentially improved activity or pharmacokinetic properties.
Detailed Research Findings:
Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screen, a computational model of a known active compound is used to search for other molecules with similar properties. In a structure-based virtual screen, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity.
Building upon the structural insights gained from the computational studies of this compound, a focused library of novel analogues can be designed. This involves making systematic modifications to the parent molecule, such as altering the substituents on the purine ring or modifying the difluoromethyl group. The goal is to explore the structure-activity relationship (SAR) and identify modifications that enhance the desired properties.
Computational tools can aid in the design of these libraries by ensuring that the new molecules have drug-like properties and are synthetically accessible. The designed analogues can then be subjected to the same battery of computational analyses, including docking, MD simulations, and ADMET prediction, to prioritize the most promising candidates for chemical synthesis and experimental evaluation.
Emerging Research Applications and Future Directions
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The 2-chloro-6-(difluoromethyl)-9H-purine scaffold is being utilized to create such probes to investigate biological pathways, particularly those involving purine (B94841) metabolism and enzyme inhibition. The reactivity of the chlorine atom at the C2 position allows for nucleophilic substitution, enabling the attachment of various functional groups, including fluorophores or affinity tags. This facilitates the synthesis of tailored probes for studying specific protein-ligand interactions and for use in high-throughput screening assays to identify new drug targets.
For instance, the core purine structure of this compound is a key component in the design of probes for kinase activity. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. By modifying the purine scaffold, researchers can develop probes that selectively bind to the ATP-binding site of specific kinases, allowing for the study of their activity and the screening of potential inhibitors.
Exploration as Lead Compounds for Therapeutic Agent Development
The structural resemblance of this compound to endogenous purines makes it an attractive starting point for the development of new therapeutic agents. Its derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases.
In cancer research, derivatives of this purine have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov For example, a series of 9H-purine derivatives were designed and synthesized as potent CDK9 inhibitors, with some compounds showing significant selectivity and antitumor activity. nih.gov The this compound core can be systematically modified to optimize binding affinity and selectivity for specific CDK isoforms, a critical aspect in developing effective and less toxic cancer therapies. Furthermore, purine analogs have demonstrated broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis in malignant cells. medchemexpress.com
The versatility of the this compound scaffold is further highlighted by its use in developing agents against infectious diseases. One derivative, 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine, has shown significant and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
Strategies for Overcoming Resistance Mechanisms (e.g., in cancer research)
A significant challenge in cancer therapy is the development of drug resistance. The this compound scaffold offers a platform for designing novel compounds that can circumvent these resistance mechanisms. One strategy involves the development of irreversible covalent inhibitors. By incorporating a reactive group that can form a covalent bond with the target protein, these inhibitors can achieve prolonged and potent inhibition, even in the presence of mutations that confer resistance to traditional reversible inhibitors. nih.gov
Research has focused on designing purine derivatives that can overcome acquired resistance in cancer cells. nih.gov This includes the synthesis of novel 6,8,9-trisubstituted purine analogues aimed at addressing resistance in human liver, colon, and breast cancer cells. nih.gov Another approach involves targeting proteins involved in DNA damage response pathways, such as Checkpoint kinase 1 (CHK1). Inhibitors of CHK1 can potentiate the efficacy of DNA-damaging chemotherapeutic agents, a strategy that is being explored with novel 2,6-disubstituted-9H-purine analogues. nih.gov
Interdisciplinary Research Integrating Synthesis, Biology, and Computational Approaches
The development of new therapeutic agents based on the this compound scaffold is increasingly reliant on an interdisciplinary approach that combines chemical synthesis, biological evaluation, and computational modeling.
Synthesis: Organic chemists are continually developing more efficient and versatile methods for synthesizing and modifying the purine core. tsijournals.comresearchgate.net This includes microwave-assisted synthesis and the use of various catalysts to facilitate the introduction of diverse substituents at different positions of the purine ring. nih.govresearchgate.net
Biology: Biological evaluation of these synthesized compounds is crucial to determine their activity and mechanism of action. This involves a range of in vitro assays, such as cell viability assays on various cancer cell lines, enzyme inhibition assays, and cell cycle analysis. nih.govnih.govnih.gov
Computational Approaches: Computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking simulations are being employed to guide the design of new derivatives. semanticscholar.org These methods help in understanding the structure-activity relationships, predicting the binding modes of the compounds with their target proteins, and optimizing their pharmacological properties. nih.gov This integrated approach accelerates the drug discovery process, from initial hit identification to lead optimization.
Q & A
(Basic) What are the optimized synthetic routes for 2-Chloro-6-(difluoromethyl)-9H-purine, and how do reaction conditions influence yield?
The synthesis of substituted purines typically involves halogenation and coupling reactions. For chlorination at the 2-position, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common agents, often requiring anhydrous conditions and catalytic dimethylformamide (DMF) to enhance reactivity . Introducing the difluoromethyl group at the 6-position may involve nucleophilic substitution with difluoromethylating reagents (e.g., HCF₂Cl or HCF₂Br) under inert atmospheres . Cross-coupling reactions like Suzuki-Miyaura (using palladium catalysts) can also append functional groups to the purine core, but optimization of temperature, solvent (e.g., toluene or DMF), and stoichiometry is critical to minimize side products . Yield improvements (>70%) are achievable by controlling reaction time and purification via column chromatography or recrystallization .
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the 2-chloro group deshields adjacent protons, while the difluoromethyl group shows distinct splitting patterns (e.g., ¹⁹F coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing chlorine and fluorine contributions .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry; SHELX software is widely used for refinement .
(Advanced) How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of substituent positions and bond angles. For example, SHELXL refinement can distinguish between positional isomers (e.g., 2- vs. 6-chloro derivatives) by analyzing electron density maps and thermal displacement parameters . Challenges like twinning or poor crystal quality require data collection at low temperatures (100 K) and iterative refinement. Comparative analysis with databases (e.g., Cambridge Structural Database) helps validate structural hypotheses .
(Advanced) How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?
SAR studies involve systematic modifications to the purine scaffold:
- Substituent Effects : Replacing the difluoromethyl group with trifluoromethyl or methyl groups can alter binding affinity to targets like kinases or PI3Kδ .
- Biological Assays : Enzymatic inhibition assays (e.g., IC₅₀ measurements) and cellular viability tests (e.g., MTT assays) quantify activity. For example, chlorine at the 2-position enhances target specificity in antimycobacterial compounds .
- Computational Modeling : Docking simulations (e.g., AutoDock) predict interactions with active sites, guiding rational design .
(Advanced) How can discrepancies in reported solubility and stability data for this compound be reconciled?
Contradictions often arise from variations in experimental conditions:
- Solvent Systems : Solubility in DMSO vs. aqueous buffers (e.g., PBS) affects bioavailability predictions; use standardized protocols (e.g., OECD guidelines) .
- Degradation Studies : HPLC or LC-MS monitors stability under stress conditions (e.g., UV light, pH extremes). For instance, the difluoromethyl group may hydrolyze in acidic media, requiring stabilizers like cyclodextrins .
- Interlab Validation : Collaborative studies using identical batches and analytical methods reduce variability .
(Advanced) What methodologies are used to investigate the enzyme inhibition mechanisms of this compound?
Mechanistic studies employ:
- Kinetic Assays : Measure enzyme activity (e.g., PI3Kδ) via fluorescence-based substrates (e.g., ATP analogs) to determine inhibition constants (Kᵢ) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis Studies : Identify critical residues in enzyme active sites by comparing wild-type and mutant protein interactions .
- Metabolic Profiling : LC-MS/MS tracks intracellular metabolite changes to map downstream effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
